molecular formula C26H21N3O2S2 B283146 3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283146
M. Wt: 471.6 g/mol
InChI Key: WLOYVCWODDRREI-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as LMT-28 and has shown promising results in various studies.

Mechanism of Action

LMT-28 exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. LMT-28 also inhibits the activity of tubulin, a protein that plays a role in cell division and growth.
Biochemical and Physiological Effects:
LMT-28 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. LMT-28 also exhibits antifungal and antibacterial properties by disrupting the cell membrane of fungi and bacteria.

Advantages and Limitations for Lab Experiments

LMT-28 has several advantages for lab experiments. It is easy to synthesize and has a high yield. LMT-28 is also stable under normal laboratory conditions. However, the limitations of LMT-28 include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of LMT-28. Further research is needed to determine the exact mechanisms of action of LMT-28 and its potential applications in medicinal chemistry. Studies can also focus on optimizing the synthesis of LMT-28 and improving its solubility in water. Additionally, research can explore the potential of LMT-28 as a drug delivery system for targeted therapy.
In conclusion, LMT-28 is a complex organic compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry make it an interesting compound to study, and further research is needed to fully understand its mechanisms of action and potential uses.

Synthesis Methods

The synthesis of LMT-28 involves the condensation of 4-methylacetophenone, benzaldehyde, and 2-aminothiophenol in the presence of a catalyst. This reaction leads to the formation of LMT-28 as a yellow solid with a high yield.

Scientific Research Applications

LMT-28 has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. Studies have also shown that LMT-28 can inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

(7Z)-2-acetyl-7-benzylidene-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C26H21N3O2S2/c1-18-13-15-22(16-14-18)29-26(33-24(27-29)19(2)30)28(21-11-7-4-8-12-21)25(31)23(32-26)17-20-9-5-3-6-10-20/h3-17H,1-2H3/b23-17-

InChI Key

WLOYVCWODDRREI-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)C

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C

Origin of Product

United States

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